4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride)
Overview
Description
4-Fluoro-.alpha.-Pyrrolidinopentiophenone (hydrochloride) is a synthetic stimulant belonging to the cathinone class. This compound is known for its psychoactive properties and has been reported as a novel designer drug. It is structurally related to pyrovalerone and other substituted cathinones, which are known to affect the central nervous system by inhibiting the reuptake of monoamines such as dopamine and norepinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-.alpha.-Pyrrolidinopentiophenone (hydrochloride) typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 1-pyrrolidinopentanone.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1-pyrrolidinopentanone in the presence of a base such as sodium hydroxide to form the intermediate 4-fluoro-.alpha.-pyrrolidinopropiophenone.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 4-fluoro-.alpha.-Pyrrolidinopentiophenone.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-.alpha.-Pyrrolidinopentiophenone (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-.alpha.-Pyrrolidinopentiophenone (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones in forensic samples.
Biology: Research studies investigate its effects on neurotransmitter systems, particularly its role in inhibiting the reuptake of dopamine and norepinephrine.
Medicine: Although not approved for medical use, it is studied for its potential effects on the central nervous system and its similarity to other stimulant drugs.
Industry: It is used in the development of new psychoactive substances and for educational purposes in the study of drug design and synthesis
Mechanism of Action
The mechanism of action of 4-Fluoro-.alpha.-Pyrrolidinopentiophenone (hydrochloride) involves the inhibition of monoamine transporters, specifically those for dopamine and norepinephrine. By blocking the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, leading to enhanced stimulation of post-synaptic receptors. This results in increased alertness, euphoria, and other stimulant effects. The molecular targets include the dopamine transporter (DAT) and norepinephrine transporter (NET), which are crucial for the reuptake process .
Comparison with Similar Compounds
Pyrovalerone: A known stimulant and monoamine uptake inhibitor.
4-Fluoro-.alpha.-Pyrrolidinopropiophenone: Similar in structure but with a shorter carbon chain.
4-Fluoro-.alpha.-Pyrrolidinobutiophenone: Another analog with a different carbon chain length.
Comparison: 4-Fluoro-.alpha.-Pyrrolidinopentiophenone (hydrochloride) is unique due to the presence of a fluorine atom at the 4-position of the phenyl ring, which can influence its pharmacological properties and potency. Compared to its analogs, it may exhibit different binding affinities and effects on monoamine transporters, making it a compound of interest for further research .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO.ClH/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12;/h6-9,14H,2-5,10-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFRIEAESKCIAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301344678 | |
Record name | 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301344678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850352-31-7 | |
Record name | 4'-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850352317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301344678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-FLUORO-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ3P60HMQA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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